molecular formula C22H26FNO8 B2696206 Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396685-05-4

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2696206
CAS No.: 1396685-05-4
M. Wt: 451.447
InChI Key: KQPNQSODDLQXCE-UHFFFAOYSA-N
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Description

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a useful research compound. Its molecular formula is C22H26FNO8 and its molecular weight is 451.447. The purity is usually 95%.
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Biological Activity

Methyl 5-((4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate, with CAS Number 1396685-05-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The compound's molecular formula is C22H26FNO8C_{22}H_{26}FNO_8, with a molecular weight of 451.4 g/mol. The structure features a furan ring, a piperidine moiety, and a fluorobenzyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC22H26FNO8C_{22}H_{26}FNO_8
Molecular Weight451.4 g/mol
CAS Number1396685-05-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exhibit inhibitory effects on certain enzymes, potentially leading to therapeutic benefits in conditions such as neurodegenerative diseases and cancer.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound can act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. For instance, studies have shown that certain derivatives exhibit selective inhibition of MAO-A and MAO-B, suggesting potential applications in treating depression and anxiety disorders .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and its analogs:

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of related compounds on various cancer cell lines. Compounds with similar structural motifs demonstrated significant cytotoxicity against MV4-11 cells (IC50 values ranging from 0.072 μM to 3.19 μM), indicating that modifications at specific positions can enhance anticancer properties .
  • Neuroprotective Effects :
    • Compounds targeting MAO activity have been linked to neuroprotective effects. The inhibition of MAO-B by certain derivatives has been associated with reduced neuroinflammation and improved neuronal survival in vitro .
  • Analgesic Properties :
    • The analgesic potential of similar compounds has been explored in animal models, showing promising results in reducing pain responses through central mechanisms involving opioid receptors.

Study on Anticancer Activity

A recent study published in Molecules examined the structure–activity relationship (SAR) of various derivatives of furan-based compounds. Among them, one derivative exhibited an IC50 value of 0.072 μM against FLT3 kinase in MV4-11 cells, demonstrating strong inhibitory activity and suggesting that modifications can significantly enhance efficacy .

Neuroprotective Effects Study

In another study focusing on neuroprotection, researchers found that piperidine derivatives similar to this compound provided significant protection against oxidative stress-induced neuronal death in cultured cells, highlighting their potential for developing therapies for neurodegenerative diseases .

Properties

IUPAC Name

methyl 5-[[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPNQSODDLQXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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